4-(6-Naphthalen-2-yloxyhexyl)morpholine
Description
4-(6-Naphthalen-2-yloxyhexyl)morpholine is a morpholine derivative characterized by a naphthalen-2-yloxy group connected via a six-carbon alkyl chain to the morpholine ring. This structure combines the aromatic π-system of naphthalene with the polar, nitrogen-containing morpholine moiety.
Properties
CAS No. |
5366-42-7 |
|---|---|
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-(6-naphthalen-2-yloxyhexyl)morpholine |
InChI |
InChI=1S/C20H27NO2/c1(5-11-21-12-15-22-16-13-21)2-6-14-23-20-10-9-18-7-3-4-8-19(18)17-20/h3-4,7-10,17H,1-2,5-6,11-16H2 |
InChI Key |
KKJSEDWYDOTNRZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCCCCOC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
The following table summarizes critical structural differences between 4-(6-Naphthalen-2-yloxyhexyl)morpholine and analogous compounds:
Functional Implications
Linker Length and Flexibility :
- The hexyl chain in the target compound likely increases lipophilicity compared to shorter linkers (e.g., propane-1-one in the Naproxen derivative). This could enhance membrane permeability in biological systems .
- In catalytic applications, longer linkers may improve substrate binding. For example, 4-(6-methoxynaphthalen-2-yl)morpholine (50a) achieved a 63% yield in oxidative cleavage, suggesting substituent position and linker absence influence reactivity .
Functional Group Effects: The ether group in the target compound vs. the ketone in 2-(6-Methoxynaphthalen-2-yl)-1-morpholin-4-ylpropan-1-one alters electronic properties. Methoxy substituents (as in 50a) introduce electron-donating effects, whereas naphthalen-1-yl (49a) lacks such groups, affecting electronic density and steric bulk .
Substituent Position :
- Naphthalen-1-yl (49a) vs. naphthalen-2-yloxy: Positional isomerism alters aromatic stacking and steric interactions. For example, 1-substituted naphthalenes exhibit distinct binding modes compared to 2-substituted analogs .
Critical Notes on Structural Characterization
- Synthetic Accuracy: highlights the importance of precise synthesis. A structural discrepancy in VPC-14449 (a brominated morpholine derivative) led to NMR spectral mismatches, emphasizing that even minor substituent changes (e.g., bromine position) drastically alter molecular properties .
- Crystallographic Tools : Programs like SHELXL and ORTEP-3 (mentioned in and ) are critical for resolving structural details, especially for naphthalene-morpholine hybrids where substituent positioning is key .
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